
(E)-2-Aminobenzoic acid (1-(2-chlorophenyl)ethylidene)hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-Aminobenzoic acid (1-(2-chlorophenyl)ethylidene)hydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of an aminobenzoic acid moiety and a chlorophenyl group linked through an ethylidene hydrazide linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Aminobenzoic acid (1-(2-chlorophenyl)ethylidene)hydrazide typically involves the condensation of 2-aminobenzoic acid hydrazide with 2-chloroacetophenone. The reaction is carried out under reflux conditions in the presence of an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, followed by cooling and recrystallization to obtain the pure product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as column chromatography or crystallization are used to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
(E)-2-Aminobenzoic acid (1-(2-chlorophenyl)ethylidene)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine or amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine or amine derivatives. Substitution reactions result in various substituted chlorophenyl derivatives.
科学的研究の応用
(E)-2-Aminobenzoic acid (1-(2-chlorophenyl)ethylidene)hydrazide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
作用機序
The mechanism of action of (E)-2-Aminobenzoic acid (1-(2-chlorophenyl)ethylidene)hydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it can modulate signaling pathways by interacting with cellular receptors, leading to changes in cellular functions and responses.
類似化合物との比較
Similar Compounds
- 2-Aminobenzoic acid hydrazide
- 2-Chloroacetophenone
- Benzohydrazide derivatives
Uniqueness
(E)-2-Aminobenzoic acid (1-(2-chlorophenyl)ethylidene)hydrazide is unique due to its specific structural features, such as the presence of both an aminobenzoic acid moiety and a chlorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, which can be advantageous in synthetic and research contexts.
特性
CAS番号 |
133662-00-7 |
|---|---|
分子式 |
C15H14ClN3O |
分子量 |
287.74 g/mol |
IUPAC名 |
2-amino-N-[(E)-1-(2-chlorophenyl)ethylideneamino]benzamide |
InChI |
InChI=1S/C15H14ClN3O/c1-10(11-6-2-4-8-13(11)16)18-19-15(20)12-7-3-5-9-14(12)17/h2-9H,17H2,1H3,(H,19,20)/b18-10+ |
InChIキー |
HGODELXMDCDIOJ-VCHYOVAHSA-N |
異性体SMILES |
C/C(=N\NC(=O)C1=CC=CC=C1N)/C2=CC=CC=C2Cl |
正規SMILES |
CC(=NNC(=O)C1=CC=CC=C1N)C2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




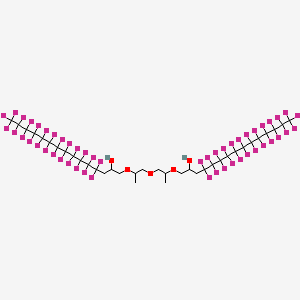
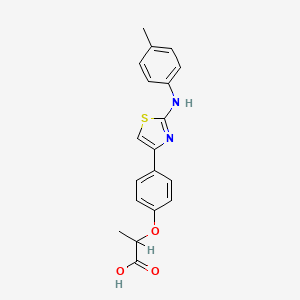
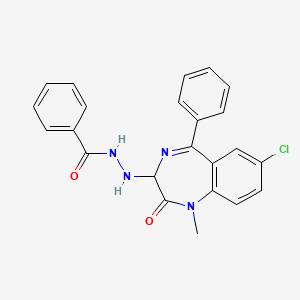





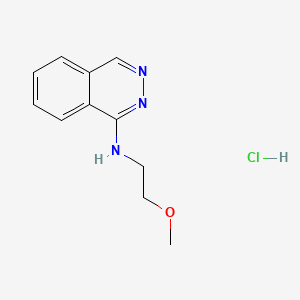
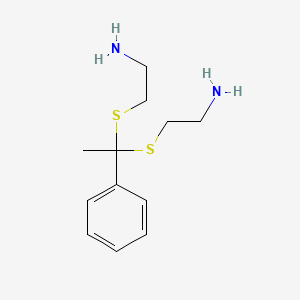
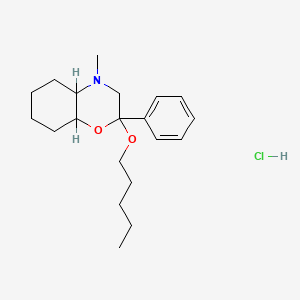
![[(2R,3S,5R)-5-[5-(2-chloroethyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-phenylmethoxycarbonylphosphinic acid](/img/structure/B15188644.png)
